

A Comparative Guide to Potent and Selective FTO Inhibitors: Featuring 18097

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For Researchers, Scientists, and Drug Development Professionals

The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, including cancer, obesity, and neurological disorders. As the first identified N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in gene expression regulation by reversing m6A modifications on mRNA. The development of potent and selective FTO inhibitors is a key focus in academia and the pharmaceutical industry. This guide provides a comparative analysis of a novel and potent FTO inhibitor, 18097, alongside two other well-characterized inhibitors: the natural product Rhein and the rationally designed inhibitor FB23-2.

Performance Comparison of FTO Inhibitors

The following table summarizes the in vitro potency and selectivity of 18097, Rhein, and FB23-2 against the FTO demethylase. The data highlights the superior potency and selectivity of 18097.

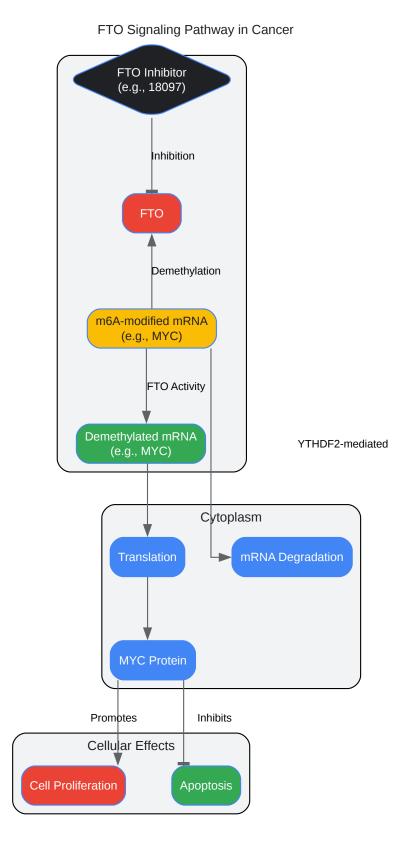


Inhibitor	FTO IC50 (μM)	ALKBH5 IC50 (μM)	Selectivity (ALKBH5/FTO)
18097	0.64[1][2]	179[1][2]	~280-fold[1][2]
Rhein	~3.2-12.7[3][4]	Not highly selective[4] [5]	Low[4][5]
FB23-2	2.6[6][7]	No inhibition observed[3]	High[3]

FTO Signaling Pathway and Inhibition

FTO-mediated demethylation of m6A on target mRNAs, such as the oncogene MYC, leads to increased mRNA stability and protein expression. This upregulation of oncogenic proteins can drive cell proliferation and inhibit apoptosis, contributing to tumorigenesis. FTO inhibitors block this process, leading to an accumulation of m6A on target transcripts, subsequent mRNA degradation, and reduced cancer cell survival.





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Caption: FTO removes m6A from oncogenic mRNAs, promoting their stability and translation.



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Experimental Workflow for FTO Inhibitor Screening

The identification and characterization of FTO inhibitors typically involve a series of in vitro and cell-based assays. A general workflow for screening potential FTO inhibitors is depicted below.



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